1-(3,4-dimethylphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidin-2-one group, which is a type of lactam (a cyclic amide). It also has a 1H-pyrazol-1-yl group and an azetidine group, both of which are types of heterocycles (rings containing atoms other than carbon). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Important factors include the hybridization of the carbon atoms, the presence of any stereocenters, and the conformation of the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and a certain reactivity with acids, bases, or other chemical reagents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-8-22-24(9-14)12-17-10-23(11-17)21(27)18-7-20(26)25(13-18)19-5-4-15(2)16(3)6-19/h4-6,8-9,17-18H,7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSKWHJDEMDVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)CN4C=C(C=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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